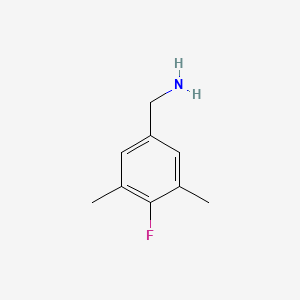

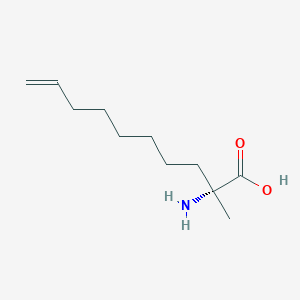

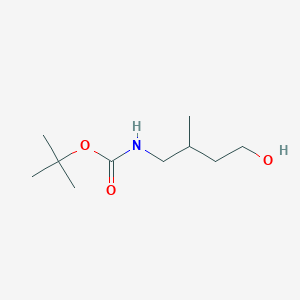

(R)-2-amino-2-methyldec-9-enoic acid

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and the functional groups present. For amino acids, this would include an amino group (-NH2), a carboxylic acid group (-COOH), and a unique side chain .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The compound’s functional groups often play a key role in determining its reactivity .Physical And Chemical Properties Analysis

This includes properties like solubility, melting point, boiling point, and acidity/basicity (pKa). These properties can often be predicted based on the compound’s structure and are crucial for understanding how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

1. Potential in Imaging Brain Tumors

(R)-2-amino-2-methyldec-9-enoic acid has been investigated for its role in the synthesis of radioligands useful for PET imaging of brain tumors. Studies by Yu et al. (2010) demonstrated that enantiomers of this compound, when radiolabeled, can be used to image brain tumors with high tumor-to-normal brain ratios in rats, indicating its potential for diagnostic imaging in oncology.

2. Analogue of GABA

The compound has been synthesized as an analogue of the inhibitory neurotransmitter GABA (γ-aminobutyric acid). Duke et al. (2004) explored its synthesis and resolution, contributing to the understanding of its structural and functional relationship to GABA.

3. Asymmetric Synthesis Applications

It has applications in asymmetric synthesis, as demonstrated by Bentley et al. (2011). Their work involved using this compound in the synthesis of (R)-(-)-angustureine, showcasing its utility in the creation of complex organic molecules.

4. Study of Isosteres of Asparagine

The compound has been used in the study of isosteres of asparagine, important for understanding amino acid substitutions in proteins. Laue et al. (1999) synthesized derivatives of this compound, contributing to biochemical studies on amino acids.

5. Antibacterial Activity Research

Research into antibacterial properties has also been conducted. Banday et al. (2010) synthesized derivatives and evaluated their antibacterial activity, suggesting potential applications in developing new antibacterial agents.

6. In Biosynthesis Studies

The compound's role in biosynthesis has been investigated, particularly in the study of amino acid biosynthesis in plants. Fowden and Mazelis (1971) explored its biosynthesis in Aesculus californica, contributing to our understanding of plant biochemistry.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as lipoic acid, have been found to interact with histone deacetylases (hdacs), including hdac1, hdac2, hdac3, hdac6, hdac8, and hdac10 . These enzymes play a crucial role in the regulation of gene expression.

Mode of Action

It is known that the naturally occurring ®-enantiomer of lipoic acid inhibits hdacs at physiologically relevant concentrations, leading to hyperacetylation of hdac substrates . This suggests that ®-2-amino-2-methyldec-9-enoic acid may have a similar mode of action.

Biochemical Pathways

Similar compounds, such as lipoic acid, are involved in the conversion of glucose into usable energy in the form of adenosine triphosphate (atp) . This suggests that ®-2-amino-2-methyldec-9-enoic acid may also be involved in energy metabolism.

Pharmacokinetics

It is known that similar compounds, such as lipoic acid, are well-absorbed and distributed throughout the body . More research is needed to understand the specific ADME properties of ®-2-amino-2-methyldec-9-enoic acid and their impact on its bioavailability.

Result of Action

Similar compounds, such as lipoic acid, have been found to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy . This suggests that ®-2-amino-2-methyldec-9-enoic acid may have similar effects.

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-amino-2-methyldec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-4-5-6-7-8-9-11(2,12)10(13)14/h3H,1,4-9,12H2,2H3,(H,13,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZFECWHKQLRGK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCCC=C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)

amine](/img/structure/B1444222.png)